![molecular formula C8H9NO2 B1402920 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol CAS No. 1414864-09-7](/img/structure/B1402920.png)

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol

Descripción general

Descripción

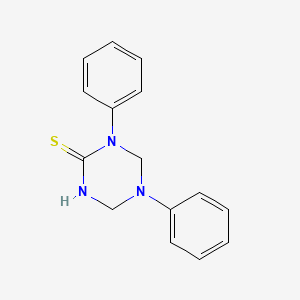

“3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol” is a chemical compound with the molecular formula C8H9NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol” consists of a pyrano[3,2-b]pyridin ring system. The InChI key, a unique identifier for the compound, is DRTHOGZBINQWFL-UHFFFAOYSA-N . The Canonical SMILES string, another form of chemical notation, is C1CC2=C(N=CC(=C2)O)OC1 .Physical And Chemical Properties Analysis

The molecular weight of “3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol” is 151.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 42.4 Ų .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol is a compound of interest in medicinal chemistry due to its heterocyclic structure, which is a common motif in pharmacologically active molecules. Researchers are exploring its use in synthesizing potential therapeutic agents, particularly for diseases where modulation of biological pathways is crucial. Its derivatives could serve as key intermediates in the synthesis of small-molecule drugs targeting a range of conditions .

Agriculture: Development of Crop Protection Agents

In the agricultural sector, this compound’s derivatives are being investigated for their potential use in developing new crop protection agents. The structural complexity of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol allows for the creation of molecules that may interact with specific biological targets in pests, offering a route to more effective and possibly environmentally friendly pesticides .

Material Science: Organic Semiconductor Precursors

The field of material science benefits from the unique properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, particularly in the development of organic semiconductors. Its stable heterocyclic core can be functionalized to create semiconducting materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to the advancement of flexible electronics .

Environmental Science: Analytical Chemistry Applications

Environmental science applications include using this compound as a standard or reagent in analytical chemistry techniques. Its well-defined structure and stability under various conditions make it suitable for use in calibrating instruments or as a reference compound in environmental sample analysis, aiding in the detection and quantification of pollutants .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol and its analogs are being studied for their potential role as enzyme inhibitors. By binding to active sites of specific enzymes, they can modulate metabolic pathways, which is valuable in understanding disease mechanisms and developing new biochemical assays .

Pharmacology: Drug Delivery Systems

Pharmacological research is exploring the use of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol in drug delivery systems. Its chemical structure could be tailored to enhance the solubility and stability of pharmaceutical compounds, improving their bioavailability and therapeutic efficacy .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-3-4-9-6-2-1-5-11-8(6)7/h3-4H,1-2,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVUNBXCJHTYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C=CN2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B1402837.png)

![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)

![5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B1402845.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)

![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)

![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)